Eliminating Colloidal Interference vs. Silver Chloranilate
Silver chloranilate is explicitly reported as 'unsatisfactory' for chloride determination because the reaction produces colloidal silver chloride that scatters light and prevents reliable absorbance measurement. Mercuric chloranilate avoids this failure mode entirely by forming soluble, slightly dissociated mercuric chloride (HgCl₂) that does not produce turbidity, enabling homogeneous spectrophotometric detection at 530 nm or 332 nm [1]. This is not a marginal improvement but a binary pass/fail distinction: silver chloranilate simply cannot be used for this application, making mercuric chloranilate the only viable chloranilate salt for direct spectrophotometric chloride determination.
| Evidence Dimension | Reaction product phase and spectrophotometric compatibility |
|---|---|
| Target Compound Data | Forms soluble, undissociated HgCl₂; produces clear solution suitable for spectrophotometry at 530 nm |
| Comparator Or Baseline | Silver chloranilate: forms colloidal AgCl; produces light-scattering suspension unsuitable for spectrophotometry |
| Quantified Difference | Qualitative binary distinction: silver chloranilate method fails due to colloidal AgCl; mercuric chloranilate method succeeds due to soluble HgCl₂ formation |
| Conditions | Aqueous solution; 50% methyl Cellosolve; 0.05 N HNO₃; 530 nm detection; 1-cm path length; Beckman Model B spectrophotometer |
Why This Matters
For procurement, this is a go/no-go criterion: laboratories requiring spectrophotometric chloride determination cannot substitute silver chloranilate for mercuric chloranilate.
- [1] Barney, J.E. II; Bertolacini, R.J. Colorimetric Determination of Chloride with Mercuric Chloranilate. Analytical Chemistry 1957, 29 (8), 1187–1188. View Source
